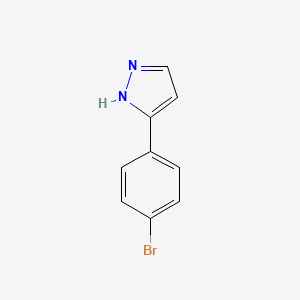

3-(4-Bromophenyl)-1H-pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDGTEBHVOKDLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370834 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73387-46-9 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Surrogate for 3-(4-Bromophenyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a representative derivative of the pharmacologically significant 3-(4-bromophenyl)-1H-pyrazole scaffold. While the crystal structure of the parent compound, this compound, is not publicly available, this guide leverages the detailed crystallographic data of a well-characterized analog to offer insights into the molecular geometry, intermolecular interactions, and supramolecular assembly relevant to researchers, scientists, and drug development professionals. The synthesis, experimental protocols for single-crystal X-ray diffraction, and a detailed analysis of the structural features are presented, underpinned by authoritative references and field-proven insights.

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The this compound core is a particularly valuable pharmacophore, with the bromine atom serving as a versatile handle for further synthetic modifications and potentially enhancing binding affinities through halogen bonding. This guide focuses on the detailed crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, providing a robust model for understanding the solid-state behavior of this important class of compounds. The presence of the phenyl and carbaldehyde substituents offers additional points of interaction and functionalization, making this derivative a pertinent case study for drug design and development.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is typically achieved through a Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of activated aromatic and heterocyclic compounds. The causality behind this choice lies in its efficiency in constructing the pyrazole ring and introducing the carbaldehyde group in a single procedural sequence.

Experimental Protocol: Synthesis

A detailed, self-validating protocol for the synthesis is as follows:

-

Reagent Preparation: To a solution of dimethylformamide (DMF, 7 mL), add phosphoryl chloride (POCl₃, 4.16 mL, 44.7 mmol) dropwise at 0°C with constant stirring. Maintain this temperature for 30 minutes to form the Vilsmeier reagent.

-

Addition of Hydrazone: Dissolve (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (4.3 g, 14.9 mmol) in DMF (10 mL) and add it slowly to the pre-formed Vilsmeier reagent.

-

Reaction and Work-up: Heat the reaction mixture to 70°C and stir for 4 hours. After cooling to 0°C, quench the reaction with water and adjust the pH to 12 using a saturated aqueous solution of sodium carbonate.

-

Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by washing with methanol.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution of the purified product at room temperature. The choice of methanol is critical as its polarity and volatility facilitate the gradual self-assembly of the molecules into a well-ordered crystal lattice.

X-ray Crystallography and Structural Analysis

The determination of the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was performed using single-crystal X-ray diffraction. The data collection and refinement parameters provide a self-validating system for the trustworthiness of the determined structure.

Data Collection and Refinement Workflow

Caption: Workflow for Crystal Structure Determination.

Crystallographic Data

The crystallographic data for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been reported in the triclinic space group P1. The asymmetric unit contains two independent molecules with slightly different conformations.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₁BrN₂O |

| Formula Weight | 327.18 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.6716 (8) |

| b (Å) | 11.4617 (9) |

| c (Å) | 13.8257 (10) |

| α (°) | 113.497 (5) |

| β (°) | 92.753 (6) |

| γ (°) | 93.753 (6) |

| Volume (ų) | 1397.91 (19) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.052 |

Molecular Geometry and Conformation

The molecular structure reveals significant twisting of the aromatic rings relative to the central pyrazole ring. In the two independent molecules within the asymmetric unit, the 4-bromophenyl ring forms dihedral angles of 26.0(2)° and 39.9(7)° with the pyrazole ring. The phenyl ring is oriented at dihedral angles of 19.7(5)° and 7.3(0)° with respect to the pyrazole ring. This non-planar conformation is a critical insight for drug development professionals, as it dictates the shape of the molecule and its potential fit within a biological target's binding site.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is characterized by a network of intermolecular interactions that dictate the macroscopic properties of the solid state.

Caption: Key Intermolecular Interactions in the Crystal Lattice.

In a related polymorph, the crystal packing features C—H···O interactions involving the carbaldehyde oxygen atom, which result in the formation of a helical supramolecular chain along the b-axis. Such organized assemblies are crucial for understanding the solid-state stability and solubility of the compound, which are key parameters in drug formulation.

Spectroscopic Characterization

While a full spectroscopic analysis of the title compound is beyond the scope of this guide, typical characterization would involve ¹H and ¹³C NMR, IR, and mass spectrometry to confirm the molecular structure synthesized. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the phenyl and bromophenyl rings, as well as the pyrazole and aldehyde protons.

Conclusion and Future Perspectives

This technical guide has provided a detailed examination of the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, serving as a valuable surrogate for the parent this compound. The synthesis, experimental workflow for structure determination, and a thorough analysis of the molecular and supramolecular features have been presented. The non-planar conformation and the nature of the intermolecular interactions are key takeaways for researchers in drug discovery, offering a structural basis for the rational design of new pyrazole-based therapeutic agents. Future work should aim to crystallize and determine the structure of the parent this compound to provide a direct comparison and further refine our understanding of this important heterocyclic system.

References

- Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]

- Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]

- Varshney, S., Tiwari, A., & Mishra, R. (2023). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.

- Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]

- Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- Kočović, D., Mugoša, S., Shova, S., Tomić, Z. D., & Jaćimović, Ž. K. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 863-865. [Link]

- Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. [Link]

- Znovjyak, K., et al. (2025). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue. PubMed Central. [Link]

- K. Jaćimović, Ž., et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

- Patil, S. A., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5671-5674. [Link]

- Reddy, B. V. S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Spectrabase. (n.d.). 3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole.

- Al-Majid, A. M., et al. (2020).

- Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

- El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)

- Patel, K., et al. (2023). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 6(3). [Link]

- Al-Hourani, B. J. (2022).

Sources

Spectroscopic Analysis of 3-(4-Bromophenyl)-1H-pyrazole Derivatives

An In-depth Technical Guide:

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Derivatives of 3-(4-bromophenyl)-1H-pyrazole, in particular, have garnered significant attention due to their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The precise substitution pattern, including the presence and position of the bromophenyl group, is critical to their function. Therefore, unambiguous structural elucidation is a non-negotiable prerequisite in their research and development.

This guide provides a comprehensive exploration of the primary spectroscopic techniques employed to characterize these heterocyclic compounds. As a senior application scientist, my objective is not merely to list procedures but to provide a causal framework for experimental design and data interpretation. We will delve into the "why" behind each technique, ensuring that every analytical step is part of a self-validating system for confirming molecular identity and purity. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to leverage Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy for the rigorous analysis of this important class of molecules.

The Foundation: Synthesis and the Need for Characterization

The synthesis of this compound derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, or the Vilsmeier-Haack reaction using a substituted acetophenone hydrazone.[2][3][5] A common pathway starts from 4-bromoacetophenone phenylhydrazone, which undergoes cyclization and formylation.[2]

Regardless of the synthetic route, the final product requires meticulous purification and characterization. Spectroscopic analysis serves two primary purposes: first, to confirm that the desired molecular structure has been successfully formed, and second, to ensure the sample's purity, identifying any residual starting materials, reagents, or side products.

Caption: Decision workflow for NMR-based structural elucidation.

Table 1: Typical NMR Data for a this compound Derivative

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations |

| Pyrazole-NH | 13.0-14.0 (br s) | - | C3, C5 |

| Pyrazole-H5 | 6.4-6.8 (s) | 105-110 | C3, C4 |

| Phenyl-H2', H6' | 7.5-7.7 (d) | 128-130 | C4', C3 |

| Phenyl-H3', H5' | 7.6-7.8 (d) | 131-133 | C1', C4' |

| Pyrazole-C3 | - | 148-152 | Phenyl-H2', H6' |

| Pyrazole-C4 | - | 100-105 | Pyrazole-H5 |

| Pyrazole-C5 | - | 138-142 | Pyrazole-NH |

| Phenyl-C1' | - | 138-140 | Phenyl-H2', H6' |

| Phenyl-C4' | - | 121-125 | Phenyl-H3', H5' |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be averaged to achieve a good signal-to-noise ratio.

-

2D NMR Acquisition: If required, perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing for expected coupling constants where necessary.

-

Data Processing: Process all spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H spectrum.

-

Analysis: Assign all signals by correlating the information from all acquired spectra.

Mass Spectrometry (MS): Confirming Mass and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of a compound. For brominated compounds, MS is exceptionally diagnostic.

-

Expertise & Trustworthiness: The most critical feature for this class of compounds is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance. [6]This means that any fragment containing one bromine atom will appear in the mass spectrum as a pair of peaks (doublet) of nearly equal intensity, separated by 2 mass units (e.g., M⁺ and M⁺+2). This provides an unmistakable and self-validating signature for the presence of a single bromine atom in the molecule or its fragments. [6]

-

High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., ESI-TOF) can measure mass to four or five decimal places. This high accuracy allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass. This is the gold standard for confirming the molecular formula. [7]

-

Fragmentation Analysis: The molecule will fragment in predictable ways under ionization. Common fragmentation patterns for pyrazoles can include the loss of HCN or cleavage of the rings, providing further structural clues. [8][9] Table 2: Expected HRMS Data for C₉H₇BrN₂ (this compound)

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Observed Pattern |

| [M+H]⁺ | 222.9869 | 224.9848 | Doublet of ~1:1 intensity |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass range covers the expected molecular weight.

-

Analysis: Observe the mass spectrum for the characteristic 1:1 doublet for the [M+H]⁺ ion. Use the instrument's software to determine the accurate mass and calculate the elemental composition, comparing it to the theoretical formula.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy

FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the molecule, respectively. They are excellent for quick verification and quality control.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Expertise & Causality:

-

N-H Stretch: A broad peak typically appears in the range of 3100-3300 cm⁻¹ corresponding to the N-H bond of the pyrazole ring. [7] * C-H Stretch (Aromatic): A sharp peak or series of peaks will be observed just above 3000 cm⁻¹.

-

C=N and C=C Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=N bond in the pyrazole and the C=C bonds in the aromatic rings. [10][11] * C-Br Stretch: The vibration for the carbon-bromine bond appears in the fingerprint region, typically between 500-600 cm⁻¹.

-

Table 3: Key FT-IR Absorption Frequencies

| Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |

| N-H Stretch (pyrazole) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium, Sharp |

| C=N Stretch (pyrazole) | 1600 - 1650 | Medium-Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule.

-

Expertise & Causality: this compound derivatives contain extensive conjugation across the pyrazole and phenyl rings. This leads to strong absorption in the UV region, typically between 200-400 nm, corresponding to π → π* electronic transitions. [12][13]The exact position of the maximum absorption (λ_max) can be influenced by the solvent polarity. [14]While not as structurally definitive as NMR or MS, UV-Vis is an excellent tool for verifying the presence of the expected chromophore and for quantitative analysis using the Beer-Lambert law. [15]

Integrated Analysis: A Holistic Approach

No single technique provides the complete picture. The strength of spectroscopic characterization lies in integrating the data from all methods to build an unassailable structural proof.

Caption: Workflow for integrated spectroscopic structural validation.

A typical workflow proceeds as follows:

-

HRMS first confirms the correct elemental formula and the presence of bromine.

-

FT-IR provides rapid confirmation of key functional groups like N-H and the aromatic systems.

-

¹H and ¹³C NMR provide the core structural framework.

-

2D NMR definitively assigns all atoms and their connectivity, piecing the puzzle together.

-

UV-Vis confirms the electronic nature of the conjugated system.

When the data from all these independent analyses converge to support a single structure, the identity of the this compound derivative can be considered confirmed with a high degree of confidence.

Conclusion

The spectroscopic characterization of this compound derivatives is a systematic process that relies on the synergistic application of multiple analytical techniques. The unmistakable isotopic signature of bromine in mass spectrometry provides a powerful initial diagnostic tool. This is complemented by the detailed connectivity map provided by 1D and 2D NMR, the functional group information from FT-IR, and the electronic signature from UV-Vis spectroscopy. By understanding the fundamental principles behind each technique and interpreting the data in an integrated fashion, researchers can confidently and accurately elucidate the structures of these pharmacologically important molecules, ensuring the integrity and validity of their subsequent scientific investigations.

References

- ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.

- ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole...

- MDPI. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.

- MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties.

- ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives.

- National Center for Biotechnology Information. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- SpringerLink. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Royal Society of Chemistry. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.

- ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.

- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...

- National Center for Biotechnology Information. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.

- Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

- ResearchGate. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- Galați University Press. (2021). SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc.

- ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

- National Center for Biotechnology Information. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.

- NIST. (n.d.). 1H-Pyrazole, 4-bromo-.

- National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- DergiPark. (n.d.). Synthesis of Some New Pyrazoles.

- PubMed. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss.

- ACS Publications. (n.d.). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.

- Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.

- ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3.

- ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.

- JAM 2026. (n.d.). Chemistry (CY) Syllabus.

- SpectraBase. (n.d.). 5-(4-bromophenyl)-3-phenyl-1H-pyrazole.

- Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)-1h-pyrazole.

- National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- ResearchGate. (n.d.). (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- IUCr Journals. (n.d.). Crystallographic, spectroscopic, and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl).

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

- National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole.

Sources

- 1. visnav.in [visnav.in]

- 2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. youtube.com [youtube.com]

- 7. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jam2026.iitb.ac.in [jam2026.iitb.ac.in]

Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry

An In-depth Technical Guide to 3-(4-Bromophenyl)-1H-pyrazole: Properties, Synthesis, and Applications

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities and versatile applications.[1] The five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique electronic and structural framework, making it a privileged scaffold in medicinal chemistry and materials science.[1][2] The introduction of a 4-bromophenyl substituent at the 3-position of the pyrazole ring creates this compound, a molecule of significant interest. The bromine atom not only enhances the compound's reactivity, serving as a handle for further chemical modifications through cross-coupling reactions, but also influences its interaction with biological targets.[3] This guide offers a comprehensive overview of the physical and chemical properties, synthesis, and applications of this important chemical entity for researchers and drug development professionals.

Molecular Identity and Structural Characteristics

This compound is an organic compound featuring a pyrazole ring substituted with a bromophenyl group.[3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 73387-46-9 | [3][4] |

| Molecular Formula | C₉H₇BrN₂ | [4] |

| Molecular Weight | 223.07 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 132-136 °C | [4] |

| Boiling Point (Predicted) | 388.9 ± 17.0 °C | [4] |

| pKa (Predicted) | 12.80 ± 0.10 | [4] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone. Limited solubility in water. | [2] |

The solid form and relatively high melting point are characteristic of its crystalline structure. The predicted pKa suggests it is a weak acid, a common feature of N-H protons in pyrazole rings.

Spectroscopic Profile

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods. While specific spectra are proprietary, the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are well-established for this class of compounds. Chemical literature and databases provide reference spectra for this and related structures.[5][6][7]

-

¹H NMR: The proton nuclear magnetic resonance spectrum would show distinct signals for the aromatic protons on both the pyrazole and bromophenyl rings, as well as a characteristic signal for the N-H proton of the pyrazole.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would display unique peaks for each carbon atom in the molecule, providing a carbon fingerprint of the structure.

-

Mass Spectrometry: Electron ionization mass spectrometry would reveal the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern that can be used to confirm its identity.[8][9]

Synthesis and Reactivity

Synthetic Pathways

A prevalent method for synthesizing substituted pyrazoles is through the Vilsmeier-Haack reaction.[10][11] This reaction allows for the construction of the pyrazole ring and the introduction of functional groups in a controlled manner. For instance, a common precursor, this compound-4-carbaldehyde, can be synthesized from 4-bromoacetophenone phenylhydrazone.[12][13]

Caption: Vilsmeier-Haack synthesis of a pyrazole derivative.

Core Reactivity

The reactivity of this compound is dictated by its two main components: the pyrazole ring and the bromophenyl group.

-

Pyrazole Ring: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for alkylation or acylation reactions. The ring itself can undergo electrophilic substitution, although the positions are influenced by the existing substituents.

-

Bromophenyl Group: The bromine atom is a key functional group for further derivatization. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide variety of substituents at the 4-position of the phenyl ring. This versatility makes this compound a valuable intermediate in combinatorial chemistry and drug discovery.[3]

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

-

Pharmaceutical Development: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[10][12] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3][14]

-

Agrochemicals: The pyrazole scaffold is also found in various agrochemicals. This compound can be used in the development of new herbicides and fungicides.[14]

-

Material Science: The electronic properties of pyrazole-containing compounds make them candidates for applications in materials science, such as in the development of novel sensors and electronic devices.[14]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification: It is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.

-

Signal Word: Danger

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye shields, and a dust mask, should be worn when handling this compound.

-

Storage: It should be stored at 2-8°C, protected from light.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established literature procedures and demonstrates a practical application of pyrazole synthesis.[12]

Materials:

-

4-Bromoacetophenone phenylhydrazone

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Crushed ice

-

Chloroform for chromatography

Procedure:

-

Cool N,N-dimethylformamide (22.5 ml) in an ice bath.

-

Add phosphoryl chloride (5.6 ml) dropwise to the cold DMF under continuous stirring over 30 minutes. This forms the Vilsmeier reagent.

-

Add 4-Bromoacetophenone phenylhydrazone (5 g, 17 mmol) to the reaction mixture.

-

Stir the resulting mixture at 60°C (333 K) for 6 hours.

-

Cool the reaction to room temperature.

-

Pour the crude product into crushed ice, which will result in the precipitation of a white solid.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography using chloroform as the eluent to yield the final product.

Protocol 2: General Characterization Workflow

This workflow outlines a self-validating system for confirming the identity and purity of a synthesized batch of this compound or its derivatives.

Caption: A standard workflow for the characterization of synthesized compounds.

References

- Fahmy, H. H., Srour, A. M., Ismail, M. A., & El-Manawaty, M. A. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate.

- Patil, S. B., et al. (n.d.). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

- PubChem. (n.d.). 3-(4-bromophenyl)-5-methyl-1H-pyrazole.

- Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.

- Rostami, A., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Research Square.

- Supporting Information for Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. (n.d.).

- El-kady, H., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397.

- Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20.

- DergiPark. (n.d.). Synthesis of Some New Pyrazoles.

- PubChem. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid.

- SpectraBase. (n.d.). 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde.

- PubChem. (n.d.). 4-Bromopyrazole.

- Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate.

- Solubility of Things. (n.d.). Pyrazole.

- ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.

- MDPI. (n.d.). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid.

- Hao, L., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2203.

- Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12534-12562.

- PubChem. (n.d.). Pyrazole.

- ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3.

- NIST. (n.d.). 1H-Pyrazole.

- ChemTik. (n.d.). 1H-Pyrazole-3,4-dicarboxylicacid, 5-(4-bromophenyl)-1-(3-methylphenyl)-.

Sources

- 1. mdpi.com [mdpi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 73387-46-9: this compound, 97% [cymitquimica.com]

- 4. 73387-46-9 CAS MSDS (this compound, 97%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 3-(4-Bromophenyl)-1-methyl-1H-pyrazole(73387-51-6) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Pyrazole [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemimpex.com [chemimpex.com]

In Vitro Mechanism of Action of 3-(4-Bromophenyl)-1H-pyrazole: A Technical Guide to Unraveling Therapeutic Potential

Distribution: For Research & Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities. 3-(4-Bromophenyl)-1H-pyrazole, a key heterocyclic intermediate, serves as a foundational structure for the synthesis of derivatives exhibiting potent anti-inflammatory and anticancer properties. While direct mechanistic studies on the parent compound are limited, a comprehensive analysis of its derivatives provides a robust framework for understanding its probable in vitro mechanisms of action. This guide synthesizes the current knowledge, focusing on two primary therapeutic avenues: anticancer and anti-inflammatory effects. We will explore the key molecular targets, detail the essential in vitro protocols for mechanistic investigation, and provide the scientific rationale behind each experimental approach, empowering researchers to effectively probe the biological activities of this important chemical class.

Introduction: The Pyrazole Core in Drug Discovery

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. This structure is a "privileged scaffold" in drug design, meaning it can bind to a wide range of biological targets with high affinity.[1] The presence of the pyrazole nucleus is a feature of several approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[2][3] The compound this compound (CAS No. 73387-46-9) is a specific example of this scaffold, frequently used as a starting material for more complex, biologically active molecules.[4][5] Its structure, featuring a bromophenyl group, provides a valuable handle for synthetic modification and can influence interactions with biological targets.[2]

This guide will proceed by dissecting the two most prominent, evidence-based mechanisms of action attributable to derivatives of the this compound core: Anticancer Cytotoxicity and Anti-inflammatory Modulation .

Putative Anticancer Mechanism of Action

Derivatives of the this compound scaffold have consistently demonstrated potent anticancer activity across a range of human cancer cell lines, including lung (A549), breast (MCF-7), leukemia (K562), and colon (HT29) cancer cells.[6][7] The in vitro mechanism is not singular but appears to be a multi-pronged assault on cancer cell proliferation and survival, primarily involving the induction of apoptosis, cell cycle arrest, and disruption of the cytoskeleton.

Key Molecular Target & Pathway: Induction of Apoptosis

The most frequently reported mechanism for pyrazole-induced cancer cell death is apoptosis, or programmed cell death.[8] This is a highly regulated process crucial for eliminating damaged or malignant cells. Pyrazole derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A central event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[6][9] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of "executioner" caspases, particularly caspase-3 and caspase-7 , is a point of no return, leading to the cleavage of cellular substrates and the systematic dismantling of the cell.[2][10][11] This apoptotic cascade is often initiated by an upstream surge in intracellular Reactive Oxygen Species (ROS).[2][10]

Caption: Intrinsic apoptosis pathway induced by pyrazole derivatives.

Secondary Target & Pathway: Cell Cycle Arrest & Tubulin Polymerization

In addition to inducing apoptosis, many pyrazole derivatives halt the cancer cell division process by inducing cell cycle arrest , frequently at the G2/M (Gap 2/Mitosis) or S (Synthesis) phase.[10][12][13] This prevents the cell from properly dividing and proliferating.

A key mechanism underlying G2/M arrest is the inhibition of tubulin polymerization .[14][15] Microtubules are essential components of the mitotic spindle, which segregates chromosomes during cell division. By binding to the colchicine-binding site on β-tubulin, pyrazole derivatives can prevent the assembly of tubulin monomers into functional microtubules.[14][15] This disruption triggers the spindle assembly checkpoint, leading to mitotic arrest and, ultimately, apoptosis.

Caption: Mechanism of G2/M arrest via tubulin polymerization inhibition.

Experimental Protocols for Anticancer Activity

To validate these mechanisms in vitro, a tiered experimental approach is required.

The first step is to determine the compound's cytotoxic effect and its IC50 (half-maximal inhibitory concentration). The MTT assay is a robust, colorimetric method for this purpose.[16][17]

-

Principle: Mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[16]

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat cells with a serial dilution of the this compound derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression.

-

Once cytotoxicity is confirmed, the next step is to determine if cell death is apoptotic and if the compound affects the cell cycle.

-

Cell Cycle Analysis via Flow Cytometry:

-

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing discrimination between G0/G1, S, and G2/M phases.[18]

-

Protocol:

-

Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest cells (including floating cells) and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Fix for at least 2 hours at 4°C.[19]

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in a PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer. The data is used to generate a histogram of cell count versus DNA content.[20]

-

-

-

Caspase-3/7 Activity Assay:

-

Principle: This assay uses a specific peptide substrate (e.g., DEVD) linked to a colorimetric (pNA) or fluorometric (AMC) reporter. In apoptotic cells, activated caspase-3/7 cleaves the substrate, releasing the reporter which can be quantified.[21]

-

Protocol:

-

Treat cells with the compound at its IC50 concentration for a relevant time course (e.g., 6, 12, 24 hours).

-

Lyse the cells using the chilled lysis buffer provided in a commercial kit.

-

Centrifuge to pellet debris and collect the supernatant containing the cell lysate.

-

In a 96-well plate, add the cell lysate, the reaction buffer (containing DTT), and the DEVD-pNA substrate.[11]

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm (for pNA) or fluorescence (Ex/Em ~380/440 nm for AMC).[21][22]

-

Calculate the fold-increase in caspase activity relative to the untreated control.

-

-

To confirm specific molecular targets, further assays are necessary.

-

Western Blot for Bcl-2 Family Proteins:

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of target proteins (e.g., Bax, Bcl-2).[23][24]

-

Protocol:

-

Treat cells, collect lysates, and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[25]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity to determine changes in protein expression.

-

-

-

In Vitro Tubulin Polymerization Assay:

-

Principle: This cell-free assay measures the assembly of purified tubulin into microtubules. The polymerization process can be monitored by the increase in fluorescence of a reporter dye.[1]

-

Protocol:

-

Use a commercial kit containing purified tubulin and a fluorescence reporter.

-

In a 96-well plate, add tubulin, assay buffer, and the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiate polymerization by incubating the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals for 60 minutes.

-

Plot fluorescence versus time to observe the effect of the compound on the rate and extent of tubulin polymerization.[14][26]

-

-

Putative Anti-inflammatory Mechanism of Action

The pyrazole scaffold is famously associated with anti-inflammatory activity, primarily due to its role in the blockbuster drug Celecoxib. Derivatives of this compound are predicted to act via similar mechanisms, targeting key enzymatic and signaling pathways that drive inflammation.

Key Molecular Target & Pathway: Inhibition of COX & LOX Enzymes

Inflammation is largely mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. There are two main COX isoforms: COX-1 (constitutively expressed, involved in housekeeping functions like gastric protection) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[27]

Furthermore, some pyrazole derivatives exhibit dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX) , the key enzyme in leukotriene synthesis.[28] This dual inhibition offers a broader anti-inflammatory effect.

Secondary Target & Pathway: Suppression of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[29] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli (like lipopolysaccharide, LPS) lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus. There, it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β , and the enzyme COX-2.[30][31] Pyrazole derivatives have been shown to inhibit this pathway, preventing NF-κB activation and subsequent cytokine production.[32]

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Experimental Protocols for Anti-inflammatory Activity

These assays directly measure the compound's ability to inhibit the activity of purified enzymes.

-

In Vitro COX-1/COX-2 Inhibition Assay:

-

Principle: A colorimetric assay measures the peroxidase activity of COX enzymes. During the reduction of PGG2 to PGH2, an oxidized TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) is formed, which can be measured by absorbance.[33]

-

Protocol:

-

Use a commercial COX inhibitor screening kit.

-

In a 96-well plate, add assay buffer, heme, the test compound, and either purified COX-1 or COX-2 enzyme. Pre-incubate for 10-15 minutes.

-

Initiate the reaction by adding arachidonic acid (substrate) and TMPD (colorimetric probe).

-

Read the absorbance at 590 nm every minute for 5-10 minutes.

-

Calculate the rate of reaction and determine the percent inhibition relative to a vehicle control. Calculate IC50 values for both enzymes.

-

The COX-2 Selectivity Index (SI) is calculated as (IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.[27][34]

-

-

-

In Vitro 5-LOX Inhibition Assay:

-

Principle: This assay spectrophotometrically measures the formation of 13-hydroperoxy-linoleic acid from linoleic acid by 5-LOX, which results in an increase in absorbance at 234 nm.[35][36]

-

Protocol:

-

Use a commercial 5-LOX inhibitor screening kit.

-

In a UV-transparent 96-well plate, add assay buffer, purified soybean 5-LOX enzyme, and the test compound.[35]

-

Initiate the reaction by adding the linoleic acid substrate.

-

Immediately measure the increase in absorbance at 234 nm over time.

-

Calculate the reaction rate and determine the IC50 value.[28]

-

-

These assays use a cellular model, typically macrophage-like cells, to assess the compound's effect in a more biologically relevant context.

-

Cytokine Production in LPS-Stimulated Macrophages:

-

Principle: The RAW 264.7 macrophage cell line is stimulated with bacterial lipopolysaccharide (LPS) to induce a potent inflammatory response, including the release of cytokines like TNF-α and IL-6. The ability of the test compound to reduce this cytokine release is measured by ELISA.[30]

-

Protocol:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the pyrazole derivative for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α or IL-6 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Determine the compound's ability to inhibit cytokine production and calculate its IC50.

-

-

Summary and Future Directions

The this compound scaffold is a validated starting point for the development of potent therapeutic agents. Based on extensive research into its derivatives, its in vitro mechanism of action is likely centered on two key areas:

-

Anticancer: Induction of apoptosis via caspase activation and Bcl-2 family modulation, coupled with cell cycle arrest through the inhibition of tubulin polymerization.

-

Anti-inflammatory: Direct inhibition of pro-inflammatory enzymes COX-2 and 5-LOX, and suppression of the master inflammatory regulator, NF-κB.

The experimental workflows and specific protocols detailed in this guide provide a comprehensive roadmap for researchers to systematically investigate and validate these mechanisms for this compound itself, or for novel derivatives built upon this promising core. Future work should focus on direct in vitro testing of the parent compound to confirm these inferred activities and to serve as a baseline for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 26(14), 4199. [Link]

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.

- Aguilera, R. J., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.

- Yadav, P., & Kumar, R. (2018). Apoptosis induction potential of bioactive pyrazole scaffold. Journal of Pharmacognosy and Phytochemistry, 7(2), 3328-3335. [Link]

- Sliwinska, M., et al. (n.d.). Cyclic pyrazoles exhibit cytotoxicity to human cancer cells through apoptosis induction. 0213_article_15. [Link]

- Abdel-Mottaleb, Y., et al. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors.

- Li, Y., et al. (2025).

- ResearchGate. (n.d.). In vitro tubulin polymerisation assay. Paclitaxel (5 mM) and pyrazoline...

- Kumar, A., et al. (n.d.).

- ResearchGate. (n.d.). Effect of 5b on tubulin polymerization in vitro. Purified tubulin...

- Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.

- Wang, H., et al. (2025).

- ZS-Pharma. (n.d.). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules.

- El-Sayed, N. N. E., et al. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.

- Kim, K. H., & Sederstrom, J. M. (n.d.). Assaying cell cycle status using flow cytometry.

- Rana, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances.

- El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.

- Masih, A., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. PubMed. [Link]

- ResearchGate. (n.d.). Cell cycle analysis through PI staining and following flow cytometry...

- Wang, Z., et al. (2019).

- ResearchGate. (n.d.). Schematic representation of MTT assay protocol.

- Masih, A., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2.

- ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.

- Kumar, A., et al. (n.d.). Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monash University. [Link]

- Tsolaki, E., et al. (2020). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]

- Flow Cytometry Core Facility. (n.d.). Cell Cycle analysis. Flow Cytometry Core Facility. [Link]

- ResearchGate. (2025). Discovery of novel pyrazole derivatives as potent anti-inflammatory agent in RAW 264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2.

- ResearchGate. (n.d.). In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib.

- Gomaa, H. A. M., et al. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Dovepress. [Link]

- Wu, Y., et al. (2017).

- ResearchGate. (n.d.). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds.

- Flow Cytometry Core. (n.d.). Cell Cycle Analysis. University of Virginia. [Link]

- ResearchGate. (n.d.). Western blot analysis of bcl-2 family protein expression in human...

- ResearchGate. (n.d.). (A) Western blot showing expression of Bcl-2 family proteins in...

- Creative Bioarray. (n.d.). Caspase Activity Assay.

- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

- El-Gamal, K. M., et al. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. [Link]

- Yilmaz, I., et al. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.

- Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. srrjournals.com [srrjournals.com]

- 8. phytojournal.com [phytojournal.com]

- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 11. mpbio.com [mpbio.com]

- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. corefacilities.iss.it [corefacilities.iss.it]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchmgt.monash.edu [researchmgt.monash.edu]

- 34. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of 3-(4-Bromophenyl)-1H-pyrazole analogs

An In-Depth Technical Guide to the Biological Activity of 3-(4-Bromophenyl)-1H-pyrazole Analogs

Authored by a Senior Application Scientist

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form key interactions with a wide array of biological targets.[4] This versatility has led to the development of numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the PARP inhibitor Niraparib, underscoring the therapeutic importance of this molecular framework.[4][5]

This guide focuses specifically on analogs of this compound. The introduction of a bromophenyl group at the 3-position of the pyrazole ring creates a core structure with significant potential for derivatization. The bromine atom, a lipophilic halogen, can influence the compound's pharmacokinetic profile and provides a reactive site for further synthetic modifications, while the phenyl ring offers a large surface for interacting with protein binding pockets.[6] We will explore the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these analogs, providing researchers and drug development professionals with a comprehensive technical overview grounded in recent scientific findings.

Part 1: Synthetic Strategies for this compound Analogs

The construction of the this compound core and its subsequent derivatization are critical for exploring its therapeutic potential. The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring.

Core Synthesis via Cyclocondensation

A prevalent and efficient method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][7] For the 3-(4-bromophenyl) scaffold, this typically involves the reaction of a β-diketone bearing a 4-bromophenyl group with hydrazine hydrate or a substituted hydrazine.

Another key pathway involves the Vilsmeier-Haack reaction. This method allows for the formylation of a suitable precursor, such as 4-bromoacetophenone phenylhydrazone, to yield a pyrazole-4-carbaldehyde.[8] This carbaldehyde is a versatile intermediate, enabling the introduction of a wide variety of functional groups at the 4-position of the pyrazole ring.[1][8][9]

Workflow for Synthesis of Key Intermediates

The following diagram illustrates a common synthetic workflow for generating versatile pyrazole intermediates, which serve as precursors for a library of analogs.

Caption: General synthetic workflow for this compound analogs.

Representative Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is based on the Vilsmeier-Haack formylation method, a robust choice for producing the key carbaldehyde intermediate.[8]

Rationale: The Vilsmeier reagent (formed from POCl₃ and DMF) is a powerful electrophile that effectively formylates the electron-rich hydrazone intermediate, leading to cyclization and the formation of the stable aromatic pyrazole ring.

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF, 22.5 ml). Cool the flask in an ice bath to 0-5 °C.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 5.6 ml) dropwise to the cold DMF under continuous stirring over 30 minutes. Maintain the temperature below 5 °C. The formation of the electrophilic Vilsmeier reagent is exothermic and requires careful control.

-

Substrate Addition: To the freshly prepared Vilsmeier reagent, add 4-bromoacetophenone phenylhydrazone (5 g, 17 mmol) portion-wise.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C. Stir at this temperature for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice. This hydrolyzes the reaction intermediate and precipitates the crude product.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform or a hexane-ethyl acetate mixture) to yield the pure carbaldehyde.[8]

Part 2: Anticancer Activity

Analogs of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[10][11]

Mechanism of Action

The anticancer effects of pyrazole derivatives are often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[12][13] For example, pyrazole scaffolds have been successfully designed as inhibitors of p38 MAP kinase, a critical enzyme in cellular responses to stress and cytokine signaling, which is often dysregulated in cancer.[12][13] Other mechanisms include the inhibition of enzymes like poly ADP-ribose polymerase (PARP), which is crucial for DNA repair, making cancer cells more susceptible to DNA-damaging agents.[4]

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the nature and position of substituents on the pyrazole and phenyl rings are critical for cytotoxic potency.

-

Substitution at N-1: The substituent on the pyrazole nitrogen can significantly modulate activity. Aromatic rings, such as a phenyl group, are common.

-

Substitution at C-4: The 4-position is a key site for modification. Introduction of electron-withdrawing groups or heterocyclic systems can enhance anticancer activity.[9]

-

Substitution on the Phenyl Ring: While this guide focuses on the 4-bromophenyl moiety, further substitutions on this ring can fine-tune activity, lipophilicity, and metabolic stability.

The following diagram illustrates the key positions on the pyrazole core for SAR exploration.

Caption: Key structural sites for SAR studies on the pyrazole scaffold.

In Vitro Anticancer Activity Data

The cytotoxic effects of these analogs are typically quantified by their IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Tri-substituted pyrazole (6i) | MCF-7 (Breast) | 78.8 ± 2.6 | [9] |

| Tri-substituted pyrazole (6e) | HCT-116 (Colon) | 81.4 ± 1.9 | [9] |

| Tri-substituted pyrazole (6e) | PC3 (Prostate) | 90.6 ± 2.7 | [9] |

| Pyrazole-benzofuran (THC analog) | A549 (Lung) | 8.0 | [10] |

| Pyrazole-benzofuran (THC analog) | MCF-7 (Breast) | 5.8 | [10] |

Part 3: Anti-inflammatory Activity

Mechanism of Action: COX Inhibition

Inflammation is mediated by prostaglandins, which are synthesized by COX enzymes.[14][17] COX exists in two main isoforms: COX-1, which is constitutively expressed and has housekeeping functions, and COX-2, which is induced at sites of inflammation.[17] Many non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, but selective COX-2 inhibition is a key therapeutic goal to reduce gastrointestinal side effects.[14][16] Pyrazole derivatives have been shown to be highly selective COX-2 inhibitors.[16]

Caption: Mechanism of action for pyrazole analogs as COX-2 inhibitors.

In Vivo Anti-inflammatory Assay Protocol: Carrageenan-Induced Paw Edema

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[14][18]

Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response. The ability of a test compound to reduce the resulting edema (swelling) is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar rats or Swiss albino mice, housed under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide animals into groups (n=6): a control group (vehicle only), a standard group (e.g., Indomethacin or Diclofenac sodium), and test groups receiving different doses of the pyrazole analog.[16][18]

-

Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose solution).[18]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 h).

-

Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.[18]

Studies have shown that pyrazole derivatives can reduce carrageenan-induced edema by 65-80% at a dose of 10 mg/kg.[14]

Part 4: Antimicrobial Activity

The pyrazole scaffold is also present in compounds with significant antimicrobial and antifungal activity.[5][19][20] The this compound core provides a foundation for developing new agents to combat microbial infections.

Spectrum of Activity

These analogs have been tested against a variety of pathogenic microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[19]

-

Gram-negative bacteria: Escherichia coli, Salmonella typhimurium[19]

Antimicrobial Activity Data

The efficacy of antimicrobial agents is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative (3) | Escherichia coli | 0.25 | [5][21] |

| Pyrazole Derivative (4) | Streptococcus epidermidis | 0.25 | [5][18] |

| Pyrazole Derivative (2) | Aspergillus niger | 1.0 | [5][21] |

| Carbothiohydrazide Pyrazole (5a) | Candida albicans | 7.8 | [22] |

| Sulfonamide Pyrazole (4a) | Staphylococcus aureus | 62.5 | [22] |

Protocol for Antimicrobial Screening: Agar Well-Diffusion Method

This method is a standard preliminary test to screen for antimicrobial activity.[19][20]

Rationale: The diffusion of an active compound from a well into an agar plate seeded with a microorganism will create a zone of inhibition (a clear area where the microbe cannot grow). The size of this zone is proportional to the compound's activity.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour it into sterile Petri dishes.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and spread it uniformly over the surface of the agar plates.

-

Well Preparation: Aseptically punch wells (e.g., 6 mm in diameter) into the seeded agar plates.

-

Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a solvent like DMSO) at a specific concentration into each well.[18] Use a positive control (standard antibiotic) and a negative control (solvent only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 h for bacteria, 28 °C for 48 h for fungi).

-

Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Directions

The this compound scaffold is a highly productive platform for the discovery of novel therapeutic agents. The analogs derived from this core exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The synthetic accessibility of this scaffold, particularly through versatile intermediates like the pyrazole-4-carbaldehyde, allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular targets for the most active compounds through techniques like molecular docking, proteomics, and enzymatic assays. Further optimization of lead compounds to improve their drug-like properties, including solubility and metabolic stability, will be crucial for translating these promising findings from the laboratory to clinical applications. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in oncology, inflammation, and infectious diseases.